tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate
Description
tert-Butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl carbamate group, a methoxybutyl chain, and a dioxothietanyl moiety
Properties
IUPAC Name |
tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-10(5-6-19-4)7-14-11-8-21(17,18)9-11/h10-11,14H,5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGWVUNYWIJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)CNC1CS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate typically involves multiple steps:
Formation of the Dioxothietanyl Intermediate: The synthesis begins with the preparation of the 1,1-dioxothietan-3-yl intermediate. This can be achieved through the oxidation of a thietane derivative using reagents such as hydrogen peroxide or peracids under controlled conditions.
Amination Reaction: The dioxothietanyl intermediate is then reacted with an appropriate amine to introduce the amino group. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Carbamate Formation: The final step involves the reaction of the amino intermediate with tert-butyl chloroformate to form the carbamate. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxothietanyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxothietanyl group to a thietane or thiol derivative.
Substitution: The methoxy group in the butan-2-yl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thietane or thiol derivatives.
Substitution: Various substituted butan-2-yl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, while the dioxothietanyl moiety may impart unique biological activities, such as enzyme inhibition or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine. The dioxothietanyl moiety may interact with biological targets, such as enzymes or receptors, through covalent bonding or inhibition mechanisms. The methoxybutyl chain can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
tert-Butyl N-(3-hydroxypropyl)carbamate: A simpler carbamate used in various organic syntheses.
Uniqueness
The uniqueness of tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-4-methoxybutan-2-yl]carbamate lies in its combination of a dioxothietanyl moiety with a methoxybutyl chain, which is not commonly found in other compounds. This structure provides distinct reactivity and potential biological activities that are valuable in research and industrial applications.
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